molecular formula C23H19N3 B5881597 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline

9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5881597
M. Wt: 337.4 g/mol
InChI Key: LLTSFDNOOUKIJY-UHFFFAOYSA-N
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Description

9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes an indole and a quinoxaline moiety The presence of a methyl group at the 9th position and a phenylethyl group at the 6th position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method is the reaction of 2-phenylethylamine with 9-methylindole-2,3-dione under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of water as a solvent and ultrasound irradiation, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoxaline ring to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain kinases and interfere with cell signaling pathways.

    Biological Research: The compound is used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.

    Material Science: Quinoxaline derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a scaffold for the development of chemical probes to study biological processes

Mechanism of Action

The mechanism of action of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrazino[1,2-a]indoles: These compounds share a similar fused ring structure but differ in the position and type of substituents.

    Indolo[1,2-a]quinoxalines: These are closely related compounds with variations in the substitution pattern on the indole and quinoxaline rings.

    Quinoline Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in the arrangement of the rings.

Uniqueness

9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylethyl group enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

9-methyl-6-(2-phenylethyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTSFDNOOUKIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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